1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as bis(triphenylphosphoranylidene)ammonium chloride or simply PPNCl, is a quaternary ammonium salt with a bulky positively charged center. It is a white crystalline solid commonly used as a precursor for other phosphonium or phosphorane compounds and as a catalyst in organic synthesis [].
The key feature of PPNCl's structure is the central nitrogen atom (N) surrounded by four substituents. Three of these substituents are identical phenyl (C6H5) groups, giving the triphenyl (Ph3) designation. The fourth substituent is a positively charged phosphonium group (PPh3+) formed by a phosphorus atom (P) bonded to three additional phenyl groups and a double bond to a nitrogen atom (N) with another phenyl group attached []. This structure creates a bulky cation (Ph3P=N-Ph3)+ and a chloride anion (Cl-) completing the ionic compound.
PPNCl is typically synthesized by the reaction of triphenylphosphine (Ph3P) with hexachlorocyclotriphosphazene (N3P3Cl6) according to the following equation []:
(Ph3P)3 + 2N3P3Cl6 → 3(Ph3P=N-Ph3)Cl + 6PCl3
PPNCl's primary application lies in its ability to act as a strong Lewis acid due to the empty p-orbitals on the central phosphorus atom. This allows it to accept electron pairs from Lewis bases, facilitating various organic transformations. Examples include the Steglich rearrangement and Wittig reaction in organic synthesis [].
As mentioned previously, PPNCl functions as a Lewis acid. In Lewis acid-base reactions, the empty p-orbitals on the central phosphorus atom accept electron pairs from Lewis bases, forming a temporary adduct. This activation of the Lewis base plays a crucial role in various organic reactions. For instance, in the Wittig reaction, PPNCl deprotonates a stabilized phosphonium ylide, generating a reactive carbenoid intermediate that participates in carbon-carbon bond formation [].
,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as Ph3P=N-PPh3Cl or simply PPN chloride, finds application in scientific research as a catalyst and reagent in various organic reactions. Its positively charged phosphonium center and the presence of a chloride counterion make it a valuable tool for:
Due to its ability to form a stable adduct with Lewis acids, PPN chloride is employed as a Lewis acid scavenger in organic reactions. This property proves beneficial in:
Irritant